molecular formula C7H9ClN2O B581280 5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole CAS No. 1221278-57-4

5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole

Cat. No.: B581280
CAS No.: 1221278-57-4
M. Wt: 172.612
InChI Key: BCCZZVBQASSARF-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a chloromethyl group and a cyclobutyl ring attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with chloromethyl isocyanate, followed by cyclization with a suitable oxidizing agent to form the oxadiazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form oxadiazole derivatives with different functional groups. Reduction reactions can modify the cyclobutyl ring or the oxadiazole ring.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, cyclobutyl derivatives, and complex heterocyclic compounds. These products can have diverse applications depending on their functional groups and structural properties.

Scientific Research Applications

5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a precursor for developing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The oxadiazole ring can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can result in antimicrobial, anticancer, or other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    5-(Chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.

    5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but with a phenyl ring instead of a cyclobutyl ring.

Uniqueness

5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-4-6-9-7(10-11-6)5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCZZVBQASSARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221278-57-4
Record name 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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